(S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
(S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound that belongs to the class of tetrahydronaphthalenes. This compound is characterized by its unique structure, which includes a naphthalene ring system with two methyl groups at the 5 and 6 positions and an amine group at the 1 position. The (S) configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can have significant implications for its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps, starting from commercially available precursors. One common method involves the reduction of a corresponding ketone or aldehyde precursor, followed by amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the amination step may involve reagents like ammonia or primary amines under catalytic hydrogenation conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors for the reduction and amination steps, which allow for better control over reaction conditions and higher yields. Catalysts such as palladium on carbon (Pd/C) or Raney nickel may be employed to facilitate the hydrogenation process.
Chemical Reactions Analysis
Types of Reactions
(S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Saturated amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
(S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating the function of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
®-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the (S) compound, with different stereochemistry.
1,2,3,4-Tetrahydronaphthalen-1-amine: Lacks the methyl groups at the 5 and 6 positions.
5,6-Dimethyl-1,2,3,4-tetrahydronaphthalene: Lacks the amine group.
Uniqueness
(S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific stereochemistry and the presence of both methyl groups and an amine group. This combination of features can result in distinct chemical reactivity and biological activity compared to its similar compounds.
Biological Activity
(S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is a compound with significant biological activity, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
- Molecular Formula : C12H17N
- Molecular Weight : 175.28 g/mol
- CAS Number : 1212799-16-0
The compound features a tetrahydronaphthalene backbone, which is known for its structural versatility and ability to interact with various biological targets.
Research indicates that this compound exhibits activity primarily through modulation of serotonin receptors. Specifically, it has been shown to act as an agonist at several serotonin receptor subtypes, including:
- 5-HT1A : Involved in anxiolytic effects.
- 5-HT2C : Linked to appetite regulation and mood enhancement.
- 5-HT7 : Associated with cognitive functions and mood disorders.
These interactions suggest potential applications in treating anxiety disorders and depression.
1. Anticonvulsant Effects
A study highlighted the anticonvulsant properties of this compound. The compound demonstrated significant efficacy in reducing seizure activity in animal models by modulating serotonin pathways .
2. Anxiolytic Properties
The compound has been observed to produce anxiolytic effects comparable to conventional anxiolytics. These effects are likely mediated through its action on serotonin receptors, particularly the 5-HT1A receptor .
3. Neuroprotective Effects
Research suggests that this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation within neural tissues. This property could be beneficial in neurodegenerative conditions .
Case Study 1: Anticonvulsant Activity
In a controlled study involving rodents subjected to induced seizures, this compound was administered at varying dosages. The results indicated a dose-dependent reduction in seizure frequency and duration compared to the control group. The study concluded that the compound's mechanism likely involves serotonergic modulation.
Case Study 2: Anxiolytic Efficacy
A separate investigation assessed the anxiolytic effects of the compound using established behavioral tests such as the elevated plus maze and open field test. Results showed that administration of this compound significantly increased the time spent in open arms and reduced anxiety-like behaviors compared to untreated controls.
Summary of Biological Activities
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(1S)-5,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17N/c1-8-6-7-11-10(9(8)2)4-3-5-12(11)13/h6-7,12H,3-5,13H2,1-2H3/t12-/m0/s1 |
InChI Key |
GHAQMJCDRSTETR-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1)[C@H](CCC2)N)C |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CCC2)N)C |
Origin of Product |
United States |
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